molecular formula C12H13N3O2S B3389292 2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 923832-03-5

2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B3389292
CAS No.: 923832-03-5
M. Wt: 263.32 g/mol
InChI Key: ISJRJFFVIAEUQM-UHFFFAOYSA-N
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Description

2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acid derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via S-alkylation of the triazole ring. This step involves the reaction of the triazole derivative with an appropriate alkylating agent, such as an alkyl halide, in the presence of a base.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfanyl group may also play a role in the compound’s biological activity by forming covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
  • 2-{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
  • 2-{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Uniqueness

2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is unique due to the presence of the 2-ethylphenyl group, which may impart distinct steric and electronic properties compared to other similar compounds

Properties

IUPAC Name

2-[[4-(2-ethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-2-9-5-3-4-6-10(9)15-8-13-14-12(15)18-7-11(16)17/h3-6,8H,2,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJRJFFVIAEUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C=NN=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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